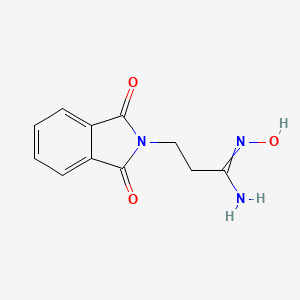![molecular formula C11H11F4NO2 B14792575 5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups This compound is notable for its unique structural features, which include a carboxylic acid group, a secondary amine, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.
Coupling Reactions: The fluorophenyl intermediate is then coupled with a suitable amine to form the desired secondary amine structure.
Final Acidification:
Industrial Production Methods
Industrial production of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-DL-leucine: An analog of L-leucine, often used to synthesize highly fluorinated peptides.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid analog with applications in peptide synthesis.
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated valine analog used in similar contexts.
Uniqueness
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid stands out due to its combination of trifluoromethyl and fluorophenyl groups, which impart unique chemical properties. These features enhance its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
Properties
Molecular Formula |
C11H11F4NO2 |
|---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-(4-fluoroanilino)pentanoic acid |
InChI |
InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(17)18/h1-4,9,16H,5-6H2,(H,17,18) |
InChI Key |
LJXLMNVCDZCKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(CCC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)
![(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14792504.png)

![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)

![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)


![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)

![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
